4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorophenyl group can enhance the compound’s stability and biological activity, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and methyl substituents. One common method is the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated ketones. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its stability and biological activity suggest potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to target proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its biological activity and stability.
3-methyl-1H-pyrazol-5-amine: Lacks the fluorophenyl group, potentially reducing its stability and biological activity.
4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological properties.
Uniqueness
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both the fluorophenyl and methyl groups, which can enhance its stability and biological activity. The fluorine atom’s electronegativity can increase the compound’s binding affinity to target proteins, potentially leading to more potent biological effects compared to similar compounds without the fluorine substitution.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMAIRSHUYHWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62538-16-3 | |
Record name | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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